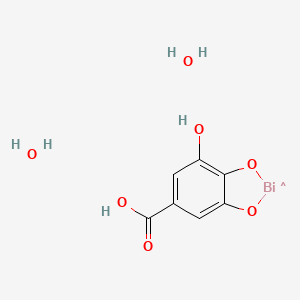
CID 76519663
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bismuth subgallate hydrate is a coordination polymer with the chemical formula C7H5BiO6·xH2O. It is a yellow, odorless powder that has been used in medicine for over a century, particularly in wound and gastrointestinal therapy . This compound is known for its poor solubility and acid resistance, making it suitable for various medical applications .
Preparation Methods
Bismuth subgallate hydrate can be synthesized through several methods. One common method involves the precipitation of bismuth nitrate solutions with aqueous gallic acid . Another method includes the reaction between solid bismuth oxohydroxonitrate, oxohydroxoperchlorate, oxocarbonate, or oxochloride and a gallic acid solution . These methods have been investigated using X-ray diffraction, thermal analysis, and IR and Raman spectroscopy to determine the conditions for obtaining a high-purity product with a large specific surface area .
Chemical Reactions Analysis
Bismuth subgallate hydrate undergoes various chemical reactions, including coordination reactions with phenolate groups of gallic acid . The compound forms a coordination polymer where all three phenolate groups of gallic acid coordinate to bismuth, and the carboxylic acid groups remain free . This structure provides insight into its poor solubility and acid resistance . Common reagents used in these reactions include bismuth nitrate and gallic acid . The major products formed from these reactions are coordination polymers with unique structural properties .
Scientific Research Applications
Bismuth subgallate hydrate has a wide range of scientific research applications. In medicine, it is used as an antimicrobial agent, astringent, hemostatic agent, and internal deodorant . It has been employed in wound healing and gastrointestinal therapy for over a century . The compound is also used in treating Helicobacter pylori infections, which are linked to peptic and duodenal ulcers, gastritis, and stomach cancer . Additionally, bismuth subgallate hydrate has applications in chemistry and biology due to its unique coordination polymer structure and gas sorption properties .
Mechanism of Action
The exact mechanism of action of bismuth subgallate hydrate is not fully understood. it is known to adsorb extra water in the large intestine and form a protective coat on the intestinal mucosa . It also possesses antimicrobial effects, likely due to its ability to complex with bacterial walls and inhibit bacterial enzymes such as urease, catalase, and lipase . These actions contribute to its effectiveness in treating gastrointestinal disorders and infections .
Comparison with Similar Compounds
Bismuth subgallate hydrate can be compared to other bismuth compounds such as bismuth subsalicylate and bismuth subnitrate. While all these compounds have antimicrobial properties, bismuth subgallate hydrate is unique due to its coordination polymer structure and specific applications in wound and gastrointestinal therapy . Bismuth subsalicylate is commonly used to treat diarrhea and gastrointestinal discomfort, while bismuth subnitrate is used as an astringent and antiseptic .
Similar Compounds
- Bismuth subsalicylate
- Bismuth subnitrate
- Bismuth oxohydroxonitrate
- Bismuth oxohydroxoperchlorate
- Bismuth oxocarbonate
- Bismuth oxochloride
Properties
Molecular Formula |
C7H8BiO7 |
|---|---|
Molecular Weight |
413.11 g/mol |
InChI |
InChI=1S/C7H6O5.Bi.2H2O/c8-4-1-3(7(11)12)2-5(9)6(4)10;;;/h1-2,8-10H,(H,11,12);;2*1H2/q;+2;;/p-2 |
InChI Key |
QYRZNUWUKYCZNU-UHFFFAOYSA-L |
Canonical SMILES |
C1=C(C=C2C(=C1O)O[Bi]O2)C(=O)O.O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


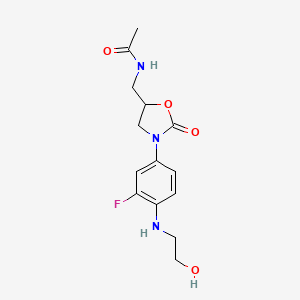
![6-[[6-Amino-5-(ethoxycarbonylamino)pyridin-2-yl]-[(4-fluorophenyl)methyl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12288656.png)


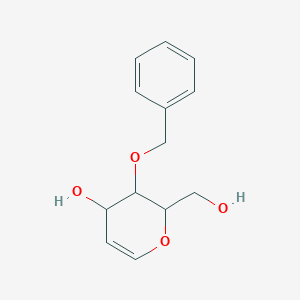
![[2-(2,3-Dihydro-1-benzofuran-4-yl)cyclopropyl]methanamine](/img/structure/B12288680.png)

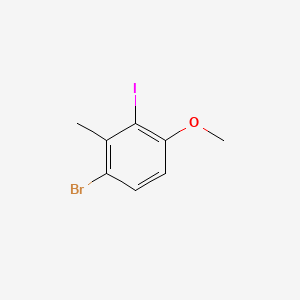
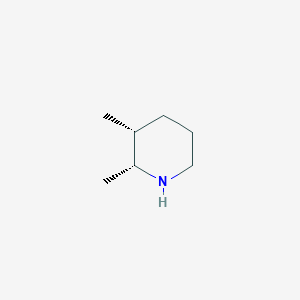
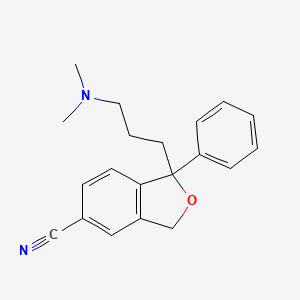
![(2-Nitrophenyl) 3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate](/img/structure/B12288708.png)
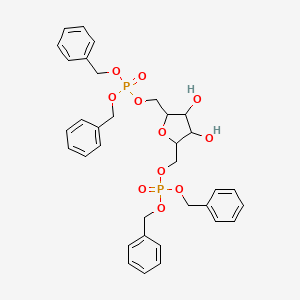
![(9a,11a-dimethyl-7-oxo-2,3,3a,3b,4,8,9,9b,10,11-decahydro-1H-indeno[5,4-f]chromen-1-yl) benzoate](/img/structure/B12288735.png)

